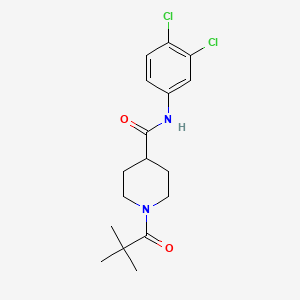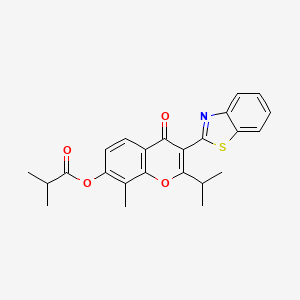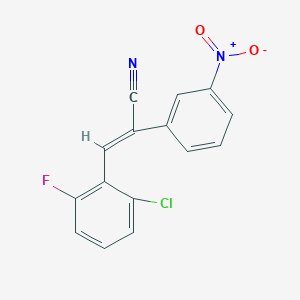
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea often involves innovative catalytic processes and strategic coupling reactions. For instance, gold(I)-catalyzed intramolecular hydroamination of N-allylic, N'-aryl ureas leads to the formation of imidazolidin-2-ones, showcasing a method that could potentially be applied or adapted for related ureas (Li, Song, & Widenhoefer, 2011). Additionally, directed lithiation techniques have been used for the functionalization of urea derivatives, offering a pathway for the synthesis of complex urea compounds through selective lithiation and subsequent reactions with electrophiles (Smith, El‐Hiti, & Alshammari, 2013).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea, can be elucidated using various spectroscopic and crystallographic techniques. Single crystal X-ray diffraction studies, for example, provide detailed insights into the molecular conformation, hydrogen bonding, and intramolecular interactions that stabilize the structure of urea compounds (Chen et al., 2021).
Chemical Reactions and Properties
Urea derivatives undergo a range of chemical reactions that highlight their reactivity and potential applications. The ability of urea groups to act as leaving groups in the synthesis of heterocyclic compounds demonstrates the versatility of urea derivatives in synthetic chemistry (Wellmar, 1998). Furthermore, the structural modification of urea compounds has been shown to significantly impact their biological activity, as seen in the development of potent inhibitors for various kinases (Li et al., 2016).
Physical Properties Analysis
The physical properties of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea and related compounds are crucial for their characterization and application. Techniques such as NMR, IR spectroscopy, and mass spectrometry are instrumental in determining these properties, providing valuable information about the molecular weight, polarity, and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties of urea derivatives, including acidity, basicity, solubility, and reactivity towards various reagents, are influenced by their molecular structure. Studies focusing on the synthesis and reactivity of urea derivatives shed light on their potential as intermediates in organic synthesis and their role in forming complex molecular architectures with specific chemical functionalities (Thalluri, Manne, Dev, & Mandal, 2014).
Applications De Recherche Scientifique
FLT3 Inhibitors in Cancer Research
One significant application of derivatives of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea is in the development of FLT3 inhibitors for cancer treatment. A study by Zhang et al. (2020) reported the discovery of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea derivatives as new FLT3 inhibitors capable of overcoming drug-resistant mutations in FLT3, such as the secondary D835Y and F691L mutations. These compounds, particularly 4d, exhibited potent inhibitory activities and selectivity for FLT3 in kinase profiling assays, indicating their potential as lead compounds for further in-depth cancer research (Zhang et al., 2020).
Anion Receptor Chemistry
In the field of supramolecular chemistry, N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea derivatives have been investigated for their ability to act as neutral receptors for anion complexation. Marcos et al. (2014) synthesized bidentate ureidodihomooxacalix[4]arene derivatives, revealing that these receptors exhibit strong binding affinity towards various anions, including fluoride and acetate. The study highlighted the dependence of association constants on the nature of substituents at the urea moiety, demonstrating the compound's potential in anion recognition applications (Marcos et al., 2014).
Advances in Agricultural Chemistry
The use of urea derivatives, including those related to N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea, extends to agriculture, where they play a role in enhancing the efficiency of nitrogen fertilizers. Abalos et al. (2012) investigated the effectiveness of urease inhibitors, such as N-(n-butyl) thiophosphoric triamide (NBPT), on reducing ammonia, nitrous oxide, and nitric oxide emissions from urea-based fertilizers. Their findings indicated that the addition of NBPT to urea significantly abated these emissions, suggesting the potential for these inhibitors to improve the environmental sustainability of nitrogen fertilization practices (Abalos et al., 2012).
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVJJEJCWFJAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-(2-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4629080.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4629084.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4629090.png)
![9-(difluoromethyl)-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629093.png)
![4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)

![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)
![methyl [3-methyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629145.png)


![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)